molecular formula C10H15NO B11748484 (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine

(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine

Cat. No.: B11748484
M. Wt: 165.23 g/mol
InChI Key: DUUDSVJQKGZSDN-QMMMGPOBSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is (1S)-1-(4-methoxyphenyl)-N-methylethanamine , reflecting its stereochemical configuration at the chiral center. The molecular formula is C₁₀H₁₅NO , with a molecular weight of 165.23 g/mol . Key identifiers include the CAS registry number 41851-59-6 for the (S)-enantiomer and PubChem CID 42563530 . Synonyms such as (S)-1-(4-methoxyphenyl)-N-methylethylamine and (S)-p-methoxy-α-methylbenzylamine are frequently used in pharmacological and synthetic chemistry literature.

The structural backbone consists of a 4-methoxyphenyl group attached to an ethylamine chain, with a methyl substituent on the nitrogen atom. The methoxy group (–OCH₃) occupies the para position on the aromatic ring, influencing electronic distribution and intermolecular interactions.

Molecular Geometry and Stereochemical Configuration

The compound’s chiral center resides at the C1 position of the ethylamine chain, where the nitrogen atom is bonded to a methyl group, a hydrogen atom, and the 4-methoxyphenyl-ethyl moiety. Computational models from PubChem illustrate a tetrahedral geometry around the nitrogen, with bond angles approximating 109.5°. The (S)-configuration places the 4-methoxyphenyl group, methyl group, and hydrogen atom in specific spatial orientations (Figure 1).

Key geometric features :

  • Bond lengths : The C–N bond measures ~1.45 Å, typical for amine groups, while the C–O bond in the methoxy group is ~1.36 Å.
  • Dihedral angles : The phenyl ring and ethylamine chain form a dihedral angle of ~60°, minimizing steric hindrance between the methoxy group and methyl substituent.

The stereochemical integrity of the (S)-enantiomer is critical for its biological activity, as demonstrated in studies of analogous compounds like S-(−)-4-methoxy-α-methylbenzylamine, which serves as a chiral intermediate in drug synthesis.

Comparative Analysis of Enantiomeric and Diastereomeric Forms

The (S)-enantiomer exhibits distinct physicochemical properties compared to its (R)-counterpart. For example:

Property (S)-Enantiomer (R)-Enantiomer
Optical rotation [α]²₇D = −14.2° (c 1.76, CHCl₃) Not reported in sources
Boiling point 150–156°C (20 mmHg) Data unavailable

Diastereomers are not applicable here due to the absence of multiple stereocenters. However, the compound’s conformational flexibility allows for gauche and anti conformers, influenced by rotation around the C–N bond. Energy barriers between these conformers remain unquantified in the literature but are inferred to be low based on analogous amines.

Crystallographic Data and Conformational Stability

No crystallographic data for (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine is available in the provided sources. However, a related compound with the formula C₁₀H₁₅NO (3-(diethylamino)phenol) crystallizes in a monoclinic system with two molecules per asymmetric unit. Key observations from this analogue include:

  • Hydrogen bonding : O–H···N interactions stabilize the crystal lattice, forming four-membered rings.
  • Planarity : The aromatic ring and adjacent atoms exhibit near-planar geometry (mean deviation: 0.036 Å).

For the target compound, computational models predict similar hydrogen-bonding potential via the amine group, though experimental validation is needed. The methoxy group’s electron-donating effects likely enhance solubility in polar solvents, as seen in N-methylphenethylamine derivatives.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-(4-methoxyphenyl)-N-methylethanamine

InChI

InChI=1S/C10H15NO/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-8,11H,1-3H3/t8-/m0/s1

InChI Key

DUUDSVJQKGZSDN-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC)NC

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methoxyphenylacetone.

    Reductive Amination: The 4-methoxyphenylacetone is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a suitable solvent like methanol or ethanol under controlled temperature conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-methoxyphenylacetic acid.

    Reduction: Formation of 4-methoxyphenylethanol.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chiral Auxiliary and Resolving Agent

One of the primary applications of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine is its use as a chiral auxiliary in asymmetric synthesis. It facilitates the resolution of racemic mixtures into their enantiomers, which is crucial in drug development where the efficacy and safety of different enantiomers can vary significantly. For instance, it has been utilized to resolve racemic amines and acids effectively, leading to optically pure products with high yields .

Case Studies

  • In a study by R.D. Guthrie et al., this compound was employed to resolve (±)-1-(4-methoxyphenyl)ethylamine using optically active tartaric acid, achieving significant optical purity .
  • Furthermore, this compound has been used in the synthesis of pharmaceutical agents like Sitagliptin and Elarofiban, where its chiral properties enhance the selectivity and efficiency of the synthetic routes employed .

Catalyst for Asymmetric Synthesis

This compound acts as a catalyst in asymmetric synthesis , particularly in the formation of chiral amines. Its ability to promote reactions that generate chiral centers is vital for producing complex molecules found in pharmaceuticals.

Applications in Drug Development

  • The compound has been reported as a catalyst for synthesizing various chiral drugs, including CXCR4 antagonists and Docetaxel, showcasing its versatility in pharmaceutical chemistry .
  • The processes involving this compound often yield products with high optical purity (>99%), making it an attractive choice for industrial applications .

Improved Synthetic Processes

Recent advancements have led to improved synthetic methodologies involving this compound, focusing on safety and efficiency. These processes often avoid hazardous reagents and extreme conditions, making them more suitable for large-scale production.

Innovative Synthesis Techniques

  • An improved process described in recent patents emphasizes the avoidance of hazardous chemicals like n-BuLi and LiHMDS while achieving high optical purity. This method allows for scalable production without compromising safety or efficiency .
  • The synthesis route involves the reaction of 4-methoxyphenylacetic acid with oxalyl chloride followed by a series of transformations that yield this compound with minimal environmental impact .

Mechanism of Action

The mechanism of action of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter release and uptake. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural motifs with (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine, differing in substituents, branching, or stereochemistry:

Compound Name Key Structural Differences CAS Number Molecular Weight LogP Stereochemistry
This compound Reference compound ~255.13 (estimated) ~3.84 (S)-configuration
Benzenamine,4-methoxy-N-[1-(4-methoxyphenyl)ethylidene] Ethylidene (C=N) vs. ethyl group; imine vs. amine 25287-29-0 255.12601 3.84450 Not specified
Astemizole Piperidine-benzimidazole core; 4-fluorophenyl substituent 68844-77-9 458.59 6.2 Racemic
N-(4-Methoxybenzyl)-N-methylamine Benzyl vs. ethyl linkage; lacks ethyl branching 151.21 1.52 Not specified
1-(4-Methoxyphenyl)-N-methyl-N-(2-(4-methoxyphenyl)-1-methylethyl)-2-propanamine Isopropyl branching; dual 4-methoxyphenyl groups ~357.45 (estimated) ~4.5 Not specified

Key Observations :

  • Ethylidene vs. Ethyl : The ethylidene group in Benzenamine,4-methoxy-N-[1-(4-methoxyphenyl)ethylidene] introduces a double bond, reducing flexibility and altering electronic properties compared to the ethyl group in the target compound .
  • Pharmacological Relevance: Astemizole, a non-sedating antihistamine, shares the 4-methoxyphenethyl motif but incorporates a benzimidazole-piperidine core, enhancing H1 receptor affinity and metabolic stability .
  • Steric and Stereochemical Effects : The (S)-configuration in the target compound may improve receptor binding selectivity compared to racemic analogues like Astemizole, as seen in other chiral amines .

Physicochemical Properties

  • LogP and Solubility : The target compound’s LogP (~3.84) suggests moderate lipophilicity, comparable to Astemizole (LogP 6.2) but higher than N-(4-Methoxybenzyl)-N-methylamine (LogP 1.52). This balance may enhance blood-brain barrier permeability relative to more polar derivatives .
  • Molecular Weight : At ~255 Da, the compound falls within the "drug-like" range, unlike larger molecules like Astemizole (458.59 Da), which may exhibit slower tissue distribution .

Pharmacological and Toxicological Considerations

  • However, the absence of a benzimidazole-piperidine core may reduce potency but improve safety profiles (e.g., lower cardiac toxicity risk) .
  • Psychoactive By-Products : Analogues like 4-methoxydimethylamphetamine (from PMA synthesis) highlight the importance of substituent positioning in avoiding neurotoxic metabolites .

Biological Activity

(S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine, commonly referred to as a methoxyphenyl derivative, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing on diverse research findings and case studies.

Synthesis of this compound

The synthesis of this compound involves several steps, primarily focusing on the reaction of 4-methoxybenzaldehyde with amines. Various methods have been explored for synthesizing similar compounds, often utilizing N-methylation techniques to enhance biological activity.

Synthetic Pathways

  • Starting Materials : The synthesis typically begins with 4-methoxybenzaldehyde and a suitable amine.
  • Reaction Conditions : Common solvents include methanol or isopropanol, with reactions carried out under controlled temperatures (e.g., 100 °C).
  • Yield Analysis : The yields of these reactions are often quantified using NMR spectroscopy, providing insights into the efficiency of different synthetic routes.

Example Reaction Table

Reaction TypeConditionsYield (%)
N-MethylationMethanol, 100 °C80-90
Direct aminationIsopropanol, 100 °C70-85
Alternative solvents testedTert-butanol, cyclohexanol<50

Anticancer Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. In studies involving human tumor cell lines such as A549 (lung carcinoma) and DU145 (prostate carcinoma), the compound showed promising results.

Key Findings

  • Cytotoxicity : The compound displayed GI50 values ranging from 2.40 μM to 13.5 μM against multiple tumor cell lines .
  • Mechanism of Action : Preliminary studies suggest that the compound may inhibit specific signaling pathways associated with tumor growth, although further research is needed to elucidate these mechanisms.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : Similar compounds in its class have demonstrated anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Potential : Some derivatives have been explored for neuroprotective effects, indicating a broader spectrum of biological activity.

Case Studies

  • Study on Cytotoxicity : A study evaluated the effects of various methoxyphenyl derivatives on cancer cell proliferation. The results indicated that compounds with similar structures exhibited significant inhibition of cell growth in vitro .
  • Pharmacokinetics : Another investigation assessed the pharmacokinetic profiles of related compounds, revealing favorable absorption and distribution characteristics, which may enhance their therapeutic efficacy .

Safety and Toxicity

Despite its promising biological activity, safety assessments are crucial. Initial toxicity studies indicate low cytotoxicity at therapeutic concentrations, with no significant impact on cell viability observed up to concentrations of 100 μM . However, comprehensive toxicological evaluations are necessary to confirm these findings.

Q & A

Basic: How can the synthesis of (S)-N-[1-(4-Methoxyphenyl)ethyl]-N-methylamine be optimized for high yield and purity?

Methodological Answer:
Key parameters include:

  • Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of amine intermediates and moisture-sensitive reagents. Solvent selection (e.g., dichloromethane or tetrahydrofuran) impacts reaction kinetics and byproduct formation .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures improves purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
  • Catalysis : Transition-metal catalysts (e.g., palladium) may enhance reductive amination steps, though ligand compatibility with the methoxyphenyl group must be validated .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., methoxy group at C4, methylamine substitution pattern). Aromatic protons typically resonate at δ 6.8–7.2 ppm, while the methylamine group appears as a singlet near δ 2.2–2.5 ppm .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, particularly for distinguishing (S)-enantiomers from racemic mixtures .
  • Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 194.1) and detects trace impurities .

Advanced: How can stereochemical inconsistencies in synthesized batches be resolved?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak AD-H or OD-H columns with n-hexane/isopropanol (95:5) to separate enantiomers. Retention time differences >2 minutes indicate successful resolution .
  • Diastereomeric Salt Formation : React with chiral resolving agents (e.g., L-tartaric acid) to crystallize enantiopure fractions .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer, enabling separation .

Advanced: How should researchers address contradictory binding affinity data in receptor interaction studies?

Methodological Answer:

  • Control Variables : Standardize assay conditions (pH 7.4, 37°C) to minimize variability. Use radioligand binding (e.g., [3H]-labeled analogs) for direct affinity measurements .
  • Orthogonal Assays : Validate results with surface plasmon resonance (SPR) for kinetic binding analysis or isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Computational Docking : Compare binding poses in serotonin or histamine receptor models (e.g., 5-HT2A) to identify steric clashes caused by methoxyphenyl orientation .

Advanced: What strategies enable enantioselective quantification of this compound in complex matrices?

Methodological Answer:

  • Chiral Stationary Phases : Employ columns with β-cyclodextrin or amylose derivatives for LC-MS/MS analysis. Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile) to enhance resolution .
  • Derivatization : React with Marfey’s reagent (FDAA) to form diastereomers detectable via UV or fluorescence .
  • Circular Dichroism (CD) : Quantify enantiomeric excess (ee) by monitoring Cotton effects at 220–250 nm .

Basic: What are the key considerations for designing in vitro neuropharmacology assays with this compound?

Methodological Answer:

  • Receptor Panel Screening : Prioritize monoamine transporters (SERT, NET) and GPCRs (e.g., α-adrenergic, dopamine D2) due to structural similarity to venlafaxine intermediates .
  • Cell Line Selection : Use HEK-293 cells expressing human receptors for translational relevance. Include negative controls (e.g., untransfected cells) to rule out off-target effects .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate EC50/IC50 values. Normalize data to reference agonists/antagonists (e.g., clonidine for α2-adrenergic assays) .

Advanced: How can metabolic stability studies be designed to evaluate the pharmacokinetic potential of this compound?

Methodological Answer:

  • Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
  • Metabolite Identification : High-resolution MS/MS detects hydroxylated or demethylated metabolites. Compare fragmentation patterns to synthetic standards .

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